REACTION_SMILES
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[CH2:32]1[O:33][CH2:34][CH2:35][CH2:36]1.[CH3:1][CH:2]([O:3][C:4](=[O:5])[N:12]1[NH:13][C:14](=[O:29])[CH:15]([c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[CH:16]1[c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)[c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1.[H:30][H:31]>>[NH:12]1[NH:13][C:14](=[O:29])[CH:15]([c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[CH:16]1[c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CC(OC(=O)N1NC(=O)C(c2ccccc2)C1c1ccccc1)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(OC(=O)N1NC(=O)C(c2ccccc2)C1c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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O=C1NNC(c2ccccc2)C1c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |